N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a nitrophenyl group attached to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-nitrobenzylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Starting Materials: 2-nitrobenzylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Procedure: The 2-nitrobenzylamine is dissolved in an anhydrous solvent such as dichloromethane. Trifluoroacetic anhydride is then added dropwise to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and trifluoroacetic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Aminobenzylamine and trifluoroacetamide.
Substitution: Various substituted trifluoroacetamides depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzylamine and trifluoroacetic acid.
Scientific Research Applications
N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the trifluoroacetamide moiety can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-Nitrophenyl)methyl]acetamide: Similar structure but lacks the trifluoromethyl group.
N-[(2-Nitrophenyl)methyl]benzamide: Contains a benzamide group instead of a trifluoroacetamide group.
N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoropropionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(2-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O3/c10-9(11,12)8(15)13-5-6-3-1-2-4-7(6)14(16)17/h1-4H,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIQZJWOHFCFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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